(1Z)-2-Methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanimidoyl chloride
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Overview
Description
(1Z)-2-Methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanimidoyl chloride is a chemical compound with a complex structure that includes a nitro group, a trifluoromethyl group, and a propanimidoyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-2-Methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanimidoyl chloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the nitration of a trifluoromethyl-substituted benzene derivative, followed by the introduction of the propanimidoyl chloride group under controlled conditions. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1Z)-2-Methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanimidoyl chloride can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The chloride group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1Z)-2-Methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanimidoyl chloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1Z)-2-Methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanimidoyl chloride involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1Z)-2-Methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanimidoyl bromide: Similar structure but with a bromide group instead of chloride.
(1Z)-2-Methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanimidoyl fluoride: Similar structure but with a fluoride group instead of chloride.
Uniqueness
The presence of the trifluoromethyl group and the specific arrangement of functional groups in (1Z)-2-Methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanimidoyl chloride gives it unique chemical properties, such as increased stability and reactivity, compared to its analogs. This makes it particularly valuable in certain chemical and industrial applications.
Properties
CAS No. |
50297-45-5 |
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Molecular Formula |
C11H10ClF3N2O2 |
Molecular Weight |
294.66 g/mol |
IUPAC Name |
2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanimidoyl chloride |
InChI |
InChI=1S/C11H10ClF3N2O2/c1-6(2)10(12)16-7-3-4-9(17(18)19)8(5-7)11(13,14)15/h3-6H,1-2H3 |
InChI Key |
VBOIHWALFDYIOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F)Cl |
Origin of Product |
United States |
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